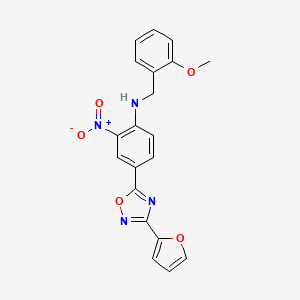
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline, also known as FOD-MA-N, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves the formation of a complex with copper ions, which results in a significant increase in fluorescence intensity. This fluorescence enhancement is due to the inhibition of the photoinduced electron transfer process, which occurs in the absence of copper ions.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to have minimal toxicity and does not exhibit any significant adverse effects on cellular viability. In addition, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to be highly selective for copper ions, making it a promising tool for the detection of copper ions in biological systems.
実験室実験の利点と制限
One of the key advantages of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is its high selectivity for copper ions, which makes it a promising tool for the detection of copper ions in biological systems. However, one of the limitations of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is its relatively low quantum yield, which may limit its sensitivity for certain applications.
将来の方向性
There are several directions for future research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline. One potential area of research is the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline derivatives with improved quantum yields and selectivity for other metal ions. Another potential area of research is the application of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline in vivo for the detection of copper ions in biological systems. Finally, the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline-based biosensors for the detection of copper ions in environmental samples is another promising area of research.
In conclusion, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is a promising compound with potential applications in various fields of science. Its high selectivity for copper ions and minimal toxicity make it a promising tool for the detection of copper ions in biological systems. However, further research is needed to optimize its properties and explore its potential applications in vivo and in environmental samples.
合成法
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves multiple steps, including the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole-5-carboxylic acid to form the key intermediate 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid. The final product is obtained by reacting this intermediate with 2-nitro-1,4-diaminobenzene and 2-methoxybenzylamine in the presence of triethylamine.
科学的研究の応用
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been extensively studied for its potential applications in various fields of science. One of the key areas of research is its use as a fluorescent probe for the detection of metal ions. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to selectively detect copper ions in vitro and in vivo, making it a promising tool for the detection of copper ions in biological systems.
特性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-27-17-6-3-2-5-14(17)12-21-15-9-8-13(11-16(15)24(25)26)20-22-19(23-29-20)18-7-4-10-28-18/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWKUJHZZWSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



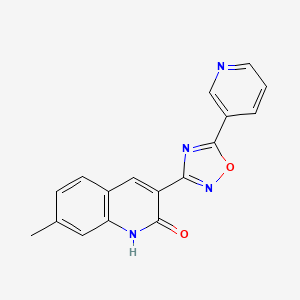
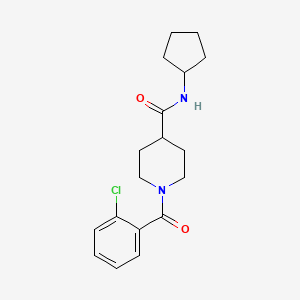

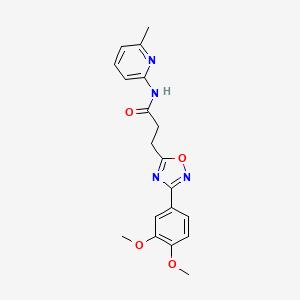


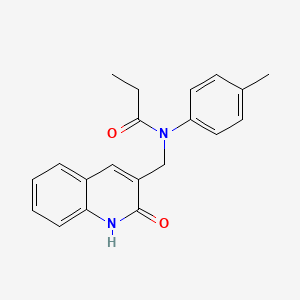

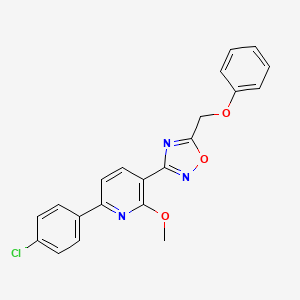


![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)